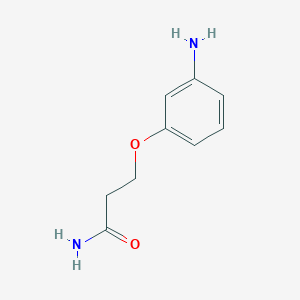

3-(3-Aminophenoxy)propanamide

描述

Significance of the Aminophenoxy Propanamide Scaffold in Bioactive Molecules

The aminophenoxy propanamide scaffold is a key structural motif found in a variety of bioactive molecules. Its significance lies in the arrangement of a flexible propanamide linker connecting an aromatic amine, which allows for diverse interactions with biological targets. This structural framework is a component of compounds investigated for various therapeutic and agricultural applications.

For instance, the broader class of aryloxyphenoxy propionamide (B166681) derivatives has been extensively studied for its herbicidal properties, primarily through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in weeds. researchgate.net Although many of these are esters rather than amides, the core phenoxy propanoic acid structure is a shared feature. Researchers have synthesized numerous derivatives by modifying the substituents on the aromatic rings and the amide/ester portion to improve potency and crop selectivity. researchgate.net

Furthermore, the phenoxy acetyl derivative, a closely related structure, has been utilized as a building block in the synthesis of more complex molecules, including 1-phenylcyclopropane carboxamide derivatives. nih.govresearchgate.net These synthetic efforts highlight the utility of the aminophenoxy core as a versatile intermediate for creating libraries of compounds for biological screening. nih.gov The ability to generate a multitude of derivatives from this central scaffold is a critical aspect of modern drug discovery, enabling the exploration of structure-activity relationships (SAR). nih.gov

Overview of Research Trajectories for Aminophenoxy Propanamide Derivatives

Research involving aminophenoxy propanamide derivatives has branched into several distinct and promising directions, targeting a range of diseases and biological processes.

One major research trajectory focuses on the development of novel cancer therapeutics. A notable example is the design of inhibitors for malate (B86768) dehydrogenase 2 (MDH2), an enzyme implicated in the tumor microenvironment. mdpi.com Starting with a related scaffold, researchers developed a series of N-phenylpropanamide derivatives, including those based on the aminophenoxy structure, to target MDH2. Structure-activity relationship studies on these compounds involved modifying the phenyl ring of the amide to explore the effects of different substituents on inhibitory activity. mdpi.com For example, the substitution of various groups on the amide phenyl ring was systematically examined, revealing that electron-donating or electron-withdrawing groups at different positions could significantly alter the inhibitory potency against MDH1 and MDH2. mdpi.com

Another significant area of investigation is in the development of agents targeting the central nervous system (CNS). While not a direct derivative of 3-(3-aminophenoxy)propanamide, the related 3-amino-3-phenylpropionamide scaffold has been used to create small molecule mimics of the octapeptide octreotide. nih.gov These compounds have shown high affinity for the mu opioid receptor, demonstrating the potential of this class of molecules to modulate CNS targets. nih.gov

The development of new herbicides and fungicides also remains an active area of research. Scientists have designed and synthesized novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide compounds that exhibit potent herbicidal activity against various weed species, in some cases exceeding the effectiveness of commercial herbicides. researchgate.net These studies often involve multi-step synthesis procedures to create derivatives with enhanced biological performance and crop safety. researchgate.net

The table below details examples of aminophenoxy propanamide derivatives and their reported biological activities from a study on MDH inhibitors. mdpi.com

| Compound Name | Modification on Scaffold | Biological Activity (MDH2 IC50) |

| N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide | Electron-donating group (-OMe) at meta position on amide phenyl ring | 1.5 ± 0.01 µM |

| N-(3-cyanophenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide | Electron-withdrawing group (-CN) at meta position on amide phenyl ring | Inactive |

| N-(3-(trifluoromethyl)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide | Electron-withdrawing group (-CF3) at meta position on amide phenyl ring | Inactive |

Compound Index

Structure

3D Structure

属性

IUPAC Name |

3-(3-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXQTCUHWPVFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 3-(3-Aminophenoxy)propanamide

Direct synthesis of this compound can be approached through several primary routes, typically involving the formation of the phenoxy ether bond as a key step.

One plausible and efficient method is the Michael addition of 3-aminophenol (B1664112) to acrylamide (B121943). In this reaction, the phenoxide ion of 3-aminophenol, generated in the presence of a base, acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in acrylamide. This conjugate addition reaction directly forms the desired carbon-oxygen bond and incorporates the propanamide side chain in a single, atom-economical step. Studies on the reaction of acrylamide with amino compounds show that Michael addition is a primary mechanism for forming such adducts researchgate.netnih.gov.

Another common strategy is the Williamson ether synthesis , a well-established method for forming ethers wikipedia.org. This approach would involve the reaction of a 3-aminophenoxide salt with a 3-halopropanamide, such as 3-chloropropanamide. The 3-aminophenoxide, acting as a nucleophile, displaces the halide from the propanamide derivative via an SN2 reaction to form the ether linkage wikipedia.org. The success of this method relies on the higher nucleophilicity of the phenoxide compared to the aromatic amine and the use of a primary alkyl halide to avoid competing elimination reactions wikipedia.org. A similar synthesis has been demonstrated for methyl 2-(3-aminophenoxy)acetate, where 3-aminophenol is reacted with methyl 2-chloroacetate using a base like cesium carbonate researchgate.net.

A third route involves first synthesizing 3-(3-aminophenoxy)propanoic acid and then converting the carboxylic acid to the primary amide. The intermediate acid can be prepared via the methods described above (e.g., Michael addition of 3-aminophenol to acrylic acid or Williamson ether synthesis with a 3-halopropanoic acid), followed by standard amidation procedures.

Synthesis of Structurally Related Aminophenoxy Propanamide Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These syntheses pivot on three key transformations: forming the amide bond, creating the phenoxy linkage, and modifying the aromatic amino group.

Amide bond formation is one of the most performed reactions in organic chemistry rsc.org. While the parent compound has a primary amide, derivatives can be synthesized with secondary or tertiary amides by reacting a carboxylic acid precursor, 3-(3-aminophenoxy)propanoic acid, with a desired primary or secondary amine. This transformation typically requires the activation of the carboxylic acid.

Common methods for this activation include:

Use of Coupling Reagents : Stoichiometric activating agents are widely used to facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group ucl.ac.uk.

Conversion to Acyl Halides : A traditional and cost-effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) ucl.ac.uk. The resulting acyl chloride readily reacts with an amine to form the amide.

Direct Amidation : Catalytic methods that directly couple carboxylic acids and amines are gaining traction as they are more atom-economical acs.org. Boric acid and other catalysts have been shown to facilitate this transformation, often under solvent-free conditions researchgate.net.

Table 1: Common Coupling Reagents for Amide Synthesis

The formation of the ether bond between the aromatic ring and the propanamide side chain is a critical step. The primary methods for this transformation are nucleophilic substitution reactions.

Williamson Ether Synthesis : As mentioned for the direct synthesis, this SN2 reaction between an alkyl halide and a phenoxide is a cornerstone of ether synthesis wikipedia.org. For creating derivatives, one could use various substituted 3-aminophenols or substituted 3-halopropanamides. The reaction conditions, particularly the choice of solvent, can significantly impact the yield and selectivity rsc.orgresearchgate.net.

Ullmann Condensation : This copper-catalyzed reaction can form diaryl ethers by coupling an aryl halide with a phenol. While typically used for diaryl ethers, modifications of this reaction can be applied to form aryl-alkyl ethers, providing an alternative to the Williamson synthesis, especially for less reactive substrates.

Nucleophilic Aromatic Substitution (SNAr) : If the aromatic ring is activated with a strong electron-withdrawing group (e.g., a nitro group) ortho or para to a leaving group (like a halide), a phenoxide can directly attack the ring to form the ether linkage. For aminophenoxy derivatives, this might involve a multi-step process where a nitrophenol is used initially, and the nitro group is subsequently reduced to an amine. For instance, 3'-amino-4-nitrodiphenyl ether is synthesized by reacting a salt of 3-aminophenol with p-chloronitrobenzene google.com.

The primary aromatic amino group is a versatile handle for creating a wide array of derivatives. Standard transformations of aromatic amines can be applied to modify this functional group, provided the other parts of the molecule (specifically the amide) are stable to the reaction conditions or are appropriately protected.

Key derivatization reactions include:

N-Alkylation : The amino group can be alkylated using alkyl halides. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), is another effective method for introducing alkyl groups mdpi.com.

N-Acylation : The amine can be converted to a secondary amide by reacting it with an acyl chloride or acid anhydride in the presence of a base. This is a common way to introduce a wide variety of acyl groups.

Sulfonamide Formation : Reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields a sulfonamide derivative.

Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (HONO). This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halides, cyano, and hydroxyl groups.

Chemo- and Regioselectivity in Aminophenoxy Propanamide Synthesis

The synthesis of this compound presents several selectivity challenges due to the presence of multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this molecule, a key challenge arises from the two nucleophilic groups: the hydroxyl (or phenoxide) group and the aromatic amino group of 3-aminophenol.

During Williamson ether synthesis, the phenoxide is a much stronger nucleophile than the neutral amino group, allowing for selective O-alkylation over N-alkylation. However, under strongly basic conditions or with highly reactive alkylating agents, competitive N-alkylation can occur.

Conversely, if one wishes to derivatize the amino group (e.g., via acylation) on the final molecule, the primary amide on the side chain could potentially react as well. However, the aromatic amine is generally more nucleophilic than the primary amide, allowing for selective reaction under controlled conditions.

Regioselectivity concerns the position of bond formation, which is particularly relevant when using substituted precursors.

When synthesizing derivatives starting from substituted phenols, such as 3-chloro-2-aminophenol, the position of the incoming propanamide group is fixed by the hydroxyl group google.com.

In reactions like the Williamson ether synthesis, competition between O-alkylation and C-alkylation can be a regiochemical issue, though it is less common with phenoxides compared to enolates rsc.orgresearchgate.net. The solvent choice can influence this selectivity rsc.org.

For electrophilic aromatic substitution reactions on the final molecule, the existing amino and phenoxy groups are both ortho-, para-directing. This leads to regiochemical challenges in selectively functionalizing a specific position on the aromatic ring. The substitution pattern will be a composite result of the directing effects of both groups.

Controlling these selectivity issues often involves the use of protecting groups or careful optimization of reaction conditions (temperature, solvent, and nature of the base or catalyst) chegg.com.

Green Chemistry Approaches in Propanamide Synthesis

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, minimizing energy use, and employing less hazardous materials ucl.ac.ukacs.org. These principles are highly applicable to the synthesis of propanamides.

Key green approaches include:

Catalytic Direct Amidation : Moving away from stoichiometric coupling reagents, which generate significant waste, is a primary goal. Catalytic methods that allow for the direct formation of amides from carboxylic acids and amines with only water as a byproduct are inherently greener acs.orgnih.gov. Boric acid and ceric ammonium (B1175870) nitrate (B79036) have been used as catalysts for such transformations researchgate.netnih.gov.

Use of Greener Solvents : Traditional amide synthesis often uses hazardous solvents like DMF and CH₂Cl₂ ucl.ac.uk. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. In some cases, solvent-free reactions, where the reactants are heated directly, offer an even better environmental profile researchgate.netnih.gov.

Biocatalysis : Enzymes are increasingly used as catalysts for amide bond formation. Hydrolases can be used in low-water systems to drive the reaction equilibrium toward synthesis, while ATP-dependent enzymes can form amide bonds efficiently in aqueous media rsc.org. These biocatalytic methods operate under mild conditions and are highly selective, reducing the need for protecting groups.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free conditions. This reduces energy consumption and can lead to cleaner reactions with fewer byproducts nih.gov.

By incorporating these strategies, the synthesis of this compound and its derivatives can be made more efficient and environmentally benign.

Exploration of Biological Activities

Enzyme Modulation and Inhibition Profiles

The unique structural features of aminophenoxypropanamide and related propanamide derivatives allow them to interact with a variety of enzymes, leading to modulation of their catalytic activities. This section delves into the inhibitory profiles of these compounds against several key enzymes.

Acetylcholinesterase Inhibition by Aminophenoxypropanamide Analogs

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. While direct studies on the acetylcholinesterase inhibitory activity of 3-(3-aminophenoxy)propanamide are not prevalent in the reviewed literature, the broader class of amide-containing compounds has been investigated for this purpose. For instance, a series of phthalimide (B116566) derivatives containing an amide linkage were synthesized and evaluated for their anti-acetylcholinesterase activity. One compound in this series, 4g, which features a nitro group on the phenyl ring, demonstrated significant inhibitory potency with an IC50 value of 1.1 ± 0.25 µM, compared to the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM) nih.gov. The inhibitory activity of such compounds is often assessed using the Ellman method, a spectrophotometric assay that measures the enzymatic activity by detecting the product of the reaction catalyzed by acetylcholinesterase nih.govmdpi.com. The potential for amide-based compounds to interact with the active site of acetylcholinesterase suggests that aminophenoxypropanamide analogs could be promising candidates for the development of novel AChE inhibitors.

| Compound Class | Example Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Phthalimide Derivatives | 4g (ortho-nitro substituted) | Acetylcholinesterase | 1.1 ± 0.25 | nih.gov |

| Reference Drug | Donepezil | Acetylcholinesterase | 0.41 ± 0.12 | nih.gov |

Ornithine Decarboxylase Inhibition by Propanamide Derivatives

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Consequently, inhibitors of ODC have been explored as potential therapeutic agents, particularly in the context of cancer. Propanamide derivatives, specifically analogs of 3-aminooxy-1-propanamine, have been identified as highly potent and selective inhibitors of ODC. These compounds act as competitive inhibitors, binding to the substrate-binding site of the enzyme and leading to its progressive and apparently irreversible inactivation. The antiproliferative activity of these compounds is attributed to the depletion of intracellular polyamines, such as putrescine and spermidine.

Malate (B86768) Dehydrogenase (MDH) Inhibition by Phenoxypropanamide Scaffolds

Malate dehydrogenase (MDH) is a key enzyme in the citric acid cycle, catalyzing the reversible oxidation of malate to oxaloacetate. There are two main isoforms, MDH1 in the cytoplasm and MDH2 in the mitochondria. Both isoforms have been identified as potential therapeutic targets in cancer. nih.gov Research has led to the development of dual MDH1/2 inhibitors based on a phenoxypropanamide scaffold. A notable example is the compound LW1497. Structure-activity relationship (SAR) studies on derivatives of LW1497 have been conducted to optimize their inhibitory activity. For instance, the introduction of various substituents on the amide phenyl ring and modifications to the oxypropanamide linker have been explored. One derivative, N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5a), showed moderate inhibitory activity against MDH2 with an IC50 of 1.5 ± 0.01 μM, while its activity against MDH1 was diminished (IC50 = 6.18 ± 0.74 μM) researchgate.net. Another study identified a benzohydrazide-containing compound, compound 7, as a potent competitive inhibitor of MDH2 with a Ki value of 2.3 μM nih.gov. This compound was found to reduce oxygen consumption and ATP production in cancer cells nih.gov.

| Compound | Target Enzyme(s) | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5a) | MDH1 | 6.18 ± 0.74 | - | researchgate.net |

| N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5a) | MDH2 | 1.5 ± 0.01 | - | researchgate.net |

| Compound 7 (benzohydrazide moiety) | MDH2 | - | 2.3 | nih.gov |

Receptor Ligand Interactions

Beyond enzyme inhibition, the structural framework of aminophenoxypropanamide and its analogs allows for interactions with various cell surface receptors, positioning them as potential ligands for modulating receptor activity.

Mu Opioid Receptor Ligand Activity of Phenylpropionamide Derivatives

The mu-opioid receptor (MOR) is a primary target for opioid analgesics. The development of novel MOR ligands is an active area of research aimed at producing effective pain relief with fewer side effects. A series of 3-amino-3-phenylpropionamide derivatives have been designed and synthesized as small molecule mimics of the cyclic octapeptide octreotide. These compounds have demonstrated high affinity for the mu-opioid receptor, indicating their potential as novel opioid receptor ligands.

N-methyl-D-aspartate (NMDA) Receptor Antagonism by Amide-Based Compounds

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Amide-based compounds have emerged as a class of NMDA receptor antagonists. For example, a new class of amide-based steroidal inhibitors has been developed as analogs of pregnanolone (B1679072) sulfate (B86663) and pregnanolone glutamate, which are known neuroprotective NMDA receptor inhibitors. Certain compounds within this class exhibited significantly improved inhibitory effects on NMDA receptors, with IC50 values of 1.0 and 1.4 μM, compared to the endogenous inhibitors pregnanolone sulfate (IC50 = 24.6 μM) and pregnanolone glutamate (IC50 = 51.7 μM) nih.gov. These findings highlight the potential of incorporating an amide functional group in the design of potent NMDA receptor antagonists.

| Compound Class | Example Compound | Target Receptor | IC50 (µM) | Reference |

|---|---|---|---|---|

| Amide-Based Steroidal Inhibitors | Compound 3 | NMDA Receptor | 1.0 | nih.gov |

| Amide-Based Steroidal Inhibitors | Compound 4 | NMDA Receptor | 1.4 | nih.gov |

| Endogenous Inhibitor | Pregnanolone sulfate | NMDA Receptor | 24.6 | nih.gov |

| Endogenous Inhibitor | Pregnanolone glutamate | NMDA Receptor | 51.7 | nih.gov |

Antiproliferative and Antitumor Investigations

The investigation into the anticancer properties of propanamide derivatives has revealed promising results in both laboratory settings and preclinical models. These studies are crucial in the development of new oncologic therapies.

A variety of propanamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. For instance, a series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides demonstrated a broad spectrum of antiproliferative activity. nih.govmdpi.com One of the most potent compounds in this series, designated 6k, exhibited significant cytotoxicity against several cancer cell lines, with its efficacy being comparable to the established anticancer drug doxorubicin. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values for compound 6k were determined to be 6.93 µM for MCF-7 (breast cancer), 10.88 µM for HCT-116 (colon cancer), 9.46 µM for HeLa (cervical cancer), and 12.17 µM for PC-3 (prostate cancer). nih.govmdpi.com

Similarly, a series of novel 1,3-dithiolo[4,5-b]quinoxaline derivatives were synthesized and assessed for their in vitro anticancer activity against three human cancer cell lines: HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov Several of these compounds, particularly 10c, 10f, and 12, demonstrated promising antiproliferative effects with sub-micromolar IC50 values. nih.gov For example, compound 12 was particularly effective against the breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 3.82 µM and 2.26 µM, respectively, which were comparable to doxorubicin. nih.gov

In another study, 3-Aminobenzamide (3-ABA), a related aminobenzamide structure, was shown to have an antiproliferative effect on the human carcinoma cell line A431. nih.gov This compound was found to inhibit both cell growth and colony formation in a reversible manner. nih.gov

Below is an interactive data table summarizing the in vitro cytotoxicity of selected propanamide derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 | Breast | 6.93 ± 0.4 |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 | Colon | 10.88 ± 0.8 |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide (6k) | HeLa | Cervical | 9.46 ± 0.7 |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 | Prostate | 12.17 ± 0.9 |

| 1,3-dithiolo[4,5-b]quinoxaline derivative (12) | MCF-7 | Breast | 3.82 ± 0.2 |

| 1,3-dithiolo[4,5-b]quinoxaline derivative (12) | MDA-MB-231 | Breast | 2.26 ± 0.1 |

Preclinical studies involving animal models have provided further evidence for the antitumor potential of related compounds. For example, third-generation benzopyran compounds, which share some structural similarities, have demonstrated antitumor activity in both athymic and immunocompetent mice. nih.gov The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, which leads to mitotic delay in cancer cells, ultimately resulting in either mitotic slippage or apoptosis. nih.gov

The compound 3-Aminobenzamide (3-ABA) is known to be an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in various cellular processes, including DNA repair. nih.gov Its antiproliferative effects are believed to be associated with its impact on the cytoskeleton. nih.gov In the case of the 1,3-dithiolo[4,5-b]quinoxaline derivative 12, it was found to arrest the cell cycle in the S phase and induce apoptosis in MCF-7 cells. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and p53. nih.gov Furthermore, this compound showed inhibitory activity against EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov

Antimicrobial Efficacy

In addition to their antiproliferative properties, various derivatives of propanamide have been evaluated for their ability to combat microbial growth.

Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net These compounds exhibited minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml against pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. researchgate.net The minimal bactericidal concentrations were found to be similar to the MIC values, suggesting a bactericidal mode of action. researchgate.net

Amide derivatives of ciprofloxacin (B1669076) have also been synthesized and shown to possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to the parent antibiotic. ekb.eg

The following table provides a summary of the antibacterial activity of selected related compounds.

| Compound | Bacterial Strain | MIC (μg/mL) |

| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes | 2.5 - 10 |

| 1,3-bis(aryloxy)propan-2-amines | Enterococcus faecalis | 2.5 - 10 |

| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus (MRSA) | 2.5 - 10 |

The antifungal potential of propanamide-related structures has also been a subject of investigation. A notable example is 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, which was identified as a potent fungicide against dermatophytes and Candida species, with MIC values ranging from 0.39 to 3.12 µg/mL. nih.gov This compound was also effective against resistant and multidrug-resistant clinical strains. nih.gov Its mechanism of action appears to involve targeting the fungal cell wall. nih.gov

In other research, certain thioamide derivatives of ciprofloxacin have demonstrated potent antifungal activity. ekb.eg Additionally, new synthetic tricyclic flavonoids have been shown to exhibit good antifungal properties against Candida parapsilosis. mdpi.com

The antifungal activity of a selection of related compounds is detailed in the table below.

| Compound | Fungal Strain | MIC (μg/mL) |

| 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride | Dermatophytes | 0.39 - 3.12 |

| 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride | Candida spp. | 0.39 - 3.12 |

| Nicotinamide derivative (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 |

Other Pharmacological Effects

Currently, the documented pharmacological activities of this compound and its close derivatives are primarily centered on their antiproliferative and antimicrobial effects. Further research is required to explore other potential therapeutic applications.

Memory Enhancement Associated with Acetylcholinesterase Inhibition

Recent research has identified this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism known to be associated with improvements in memory and cognitive function. This has been a primary strategy in the symptomatic treatment of Alzheimer's disease.

A study detailed in a patent by Cho, Sung-Wuk, et al., describes the synthesis and evaluation of this compound for its acetylcholinesterase inhibitory activity. The in vitro experiments demonstrated that the compound exhibits a significant inhibitory effect on the enzyme. The results from this study are summarized in the table below.

| Compound | Acetylcholinesterase Inhibition (IC₅₀ in μM) |

| This compound | 0.87 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase. A lower IC₅₀ value indicates greater potency.

The findings from this research suggest that this compound holds promise as a candidate for further investigation in the development of therapies for conditions characterized by cholinergic deficits, such as memory impairment.

Anti-inflammatory Properties

As of the latest available scientific literature, there are no specific research findings detailing the anti-inflammatory properties of this compound. While the broader class of compounds to which it belongs may exhibit various biological activities, dedicated studies to elucidate the anti-inflammatory potential of this specific molecule have not been published in the accessible scientific domain. Therefore, its effects on inflammatory pathways, cytokine production, or other markers of inflammation remain uncharacterized.

Structure Activity Relationship Sar and Mechanistic Insights

Elucidation of Key Structural Features for Biological Activity

The fundamental structure of 3-(3-Aminophenoxy)propanamide, comprising a propanamide moiety linked to an aminophenoxy group via an ether linkage, is pivotal for its biological function. The presence of both a hydrogen bond donor (the amide N-H and the amino group) and acceptor (the amide carbonyl oxygen and the amino nitrogen) is a critical feature. researchgate.netdrugdesign.org

Key structural features essential for its activity include:

The Propanamide Moiety: The length and flexibility of the three-carbon chain are important for optimal positioning within a receptor's binding pocket. The amide group itself is a crucial pharmacophoric element, capable of forming significant hydrogen bonds.

The Aminophenoxy Group: The aromatic ring provides a scaffold for interaction, potentially through pi-stacking or hydrophobic interactions. The position of the amino group (meta to the ether linkage) influences the electronic distribution of the ring and its interaction with target residues.

The Ether Linkage: This flexible linkage allows the aminophenoxy and propanamide moieties to adopt various conformations, facilitating an induced fit to the target binding site.

Research on related propanamide derivatives has demonstrated that the core amide structure is a recurring motif in biologically active compounds, often contributing to binding affinity and specificity. researchgate.net

Influence of Substituents on Aminophenoxy and Propanamide Moieties

Modifications to the aminophenoxy and propanamide moieties can significantly impact the biological activity of this compound. Structure-activity relationship studies on analogous compounds have provided insights into the effects of various substituents.

Aminophenoxy Moiety:

Substituents on the aromatic ring can alter the compound's electronic properties, lipophilicity, and steric profile.

Position of Substituents: The placement of substituents (ortho, meta, or para) relative to the amino and ether groups is critical. Ortho-substituents can introduce steric hindrance, potentially forcing the molecule into a specific conformation that may be more or less favorable for binding.

Propanamide Moiety:

Alterations to the propanamide chain can affect the compound's flexibility and interaction with the target.

Alkylation of the Amide Nitrogen: Introducing alkyl groups on the amide nitrogen can impact hydrogen bonding capabilities and steric interactions within the binding site.

Substitution on the Propyl Chain: Adding substituents to the propyl chain can restrict conformational freedom and introduce new points of interaction. For example, a methyl group on the alpha-carbon can create a chiral center, leading to stereospecific interactions with the target.

| Moiety | Substituent Position | Substituent Type | Predicted Effect on Activity |

|---|---|---|---|

| Aminophenoxy | Ortho to Amino | Small Alkyl | May increase steric hindrance, potentially altering binding conformation. |

| Aminophenoxy | Para to Amino | Electron-withdrawing (e.g., -Cl) | Could decrease the basicity of the amino group, affecting ionic interactions. |

| Propanamide | Amide Nitrogen | Methyl | Reduces hydrogen bond donor capacity but may introduce favorable hydrophobic interactions. |

| Propanamide | Alpha-carbon | Hydroxyl | Introduces a new hydrogen bonding site, potentially increasing affinity. |

Conformational Analysis and Bioactive Conformations

The flexibility of the ether linkage and the propanamide chain allows this compound to exist in multiple conformations. Identifying the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—is crucial for understanding its mechanism of action.

Hydrogen Bonding Networks in Ligand-Target Interactions

Hydrogen bonds are fundamental to the specific and high-affinity binding of ligands to their biological targets. In the case of this compound, several functional groups can participate in forming a network of hydrogen bonds with a receptor.

Amide Group: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual functionality allows the amide group to form robust interactions with backbone or side-chain residues of a protein.

Amino Group: The primary amino group (-NH2) on the phenoxy ring can act as a hydrogen bond donor. researchgate.net

Ether Oxygen: The oxygen atom of the ether linkage can function as a hydrogen bond acceptor.

The collective strength and geometry of these hydrogen bonds contribute significantly to the stability of the ligand-target complex. The formation of a well-defined hydrogen bonding network is often a hallmark of potent and selective biological activity. Molecular docking studies on similar propanamide derivatives have highlighted the importance of specific hydrogen bond interactions with key amino acid residues in the binding pocket. researchgate.net

| Functional Group | Hydrogen Bond Role | Potential Interacting Partner in Target |

|---|---|---|

| Amide N-H | Donor | Carbonyl oxygen of protein backbone, Asp, Glu side chains |

| Amide C=O | Acceptor | Amide N-H of protein backbone, Arg, Lys, His side chains |

| Amino N-H | Donor | Carbonyl oxygen of protein backbone, Asp, Glu side chains |

| Ether Oxygen | Acceptor | Amide N-H of protein backbone, Arg, Lys, His side chains |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as 3-(3-Aminophenoxy)propanamide, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their steric and energetic complementarity.

Hydrogen Bond Donors: The primary amine (-NH2) on the phenoxy ring and the amide (-NH) group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atom of the ether linkage, the carbonyl oxygen of the amide group, and the nitrogen atom of the primary amine can all serve as hydrogen bond acceptors.

Aromatic System: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.

A representative, albeit hypothetical, summary of potential interactions is presented in the table below.

| Functional Group of this compound | Potential Interaction Type | Potential Interacting Protein Residue Types |

| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Phenoxy Ether (-O-) | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Lys, Arg |

| Propanamide (-C(O)NH-) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain NH/C=O |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val, Ile |

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, allowing for the observation of conformational changes and the persistence of intermolecular interactions.

In the absence of specific MD simulation studies for this compound, a theoretical application of this technique would involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then track the atomic motions over a period of nanoseconds or longer.

Key parameters to analyze from a hypothetical MD simulation would include:

Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand within the binding site would indicate a stable binding pose.

Root Mean Square Fluctuation (RMSF): This would reveal the flexibility of different parts of the ligand and the protein upon binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking would provide evidence for their importance in binding.

A successful MD simulation would confirm that the binding mode predicted by docking is not a transient state but a stable and energetically favorable interaction, thus providing greater confidence in the potential of this compound as a ligand for the chosen target. The results of such a simulation would be crucial for understanding the dynamic behavior of the ligand-protein complex. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the intrinsic properties of this compound.

DFT calculations can determine the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity.

For this compound, it can be hypothesized that:

HOMO: The HOMO is likely to be localized on the electron-rich aminophenoxy moiety, particularly the primary amine and the phenyl ring, which can act as an electron-donating group.

LUMO: The LUMO is likely to be distributed across the propanamide group and the phenyl ring, which can act as electron-accepting regions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions and chemical reactions.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of charge distribution and intramolecular charge transfer (ICT) interactions. For instance, it could reveal charge transfer from the aminophenoxy group to the propanamide moiety, which could be important for its chemical and biological properties. researchgate.netresearchgate.net

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in tautomeric forms, primarily the amide form and the imidic acid form.

DFT calculations are well-suited to determine the relative energies of these tautomers and the transition state energies for their interconversion, thus mapping the tautomeric energy landscape. For simple amides, the amide tautomer is generally significantly more stable than the imidic acid tautomer. It is therefore highly probable that this compound exists predominantly in the amide form under normal conditions. A hypothetical energy profile would show a deep well for the amide tautomer and a much shallower well for the imidic acid form, separated by a significant energy barrier. The study of tautomeric equilibria is crucial as different tautomers can exhibit different chemical and biological activities. researchgate.net

Chemical and biological processes typically occur in a solvent. Computational methods can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, performing DFT calculations with a solvent model would provide a more realistic description of its properties in solution. The polarity of the solvent can influence:

Geometry: The bond lengths and angles of the molecule may be slightly altered in a polar solvent compared to the gas phase.

Electronic Properties: The HOMO and LUMO energies, and consequently the HOMO-LUMO gap, can be affected by the solvent polarity. Polar solvents tend to stabilize polar molecules, which can lead to changes in their electronic structure.

Tautomeric Equilibrium: A polar solvent might preferentially stabilize one tautomer over another if they have different dipole moments. For instance, if the imidic acid form were more polar than the amide form, a polar solvent would slightly shift the equilibrium towards the imidic acid, although the amide form would likely still predominate. researchgate.netresearchgate.net

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are critical for its development as a potential therapeutic agent. nih.gov While no experimental ADMET data for this compound are available, various computational models can provide estimations.

A summary of predicted ADMET properties for this compound, generated using computational tools, is presented below. These predictions are based on the molecule's structure and are intended to provide a preliminary assessment of its drug-like properties.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 180.22 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.25 | Indicates moderate lipophilicity, favorable for absorption. |

| Water Solubility | Soluble | Predicted to have good aqueous solubility. |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May be able to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Adheres to the rule of five, suggesting good drug-likeness. |

| Bioavailability Score | 0.55 | Indicates a good probability of oral bioavailability. |

These in silico predictions suggest that this compound possesses favorable pharmacokinetic properties, making it a potentially interesting candidate for further investigation. However, it is crucial to note that these are computational predictions and require experimental validation. mdpi.comnih.gov

Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial in early drug discovery to predict the intrinsic clearance of a compound. nih.govthermofisher.com These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comresearchgate.net

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, Sulfotransferases)

The metabolism of xenobiotics is primarily carried out by a variety of enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is a major contributor to the Phase I metabolism of many drugs. researchgate.netnih.gov These enzymes typically introduce or expose functional groups on the parent molecule. nih.gov For a compound like 3-(3-Aminophenoxy)propanamide, potential CYP-mediated reactions could include hydroxylation of the aromatic ring or oxidative deamination. In vitro studies using human liver microsomes (HLM) in the presence of cofactors like NADPH are standard for assessing the role of CYP enzymes in a compound's metabolism. nih.gov

Sulfotransferases (SULTs) are a key family of Phase II enzymes that catalyze the sulfonation of a wide range of substrates, including drugs and other xenobiotics. xenotech.com This process generally increases the water solubility of the compound, facilitating its excretion. xenotech.com SULTs are found in various tissues, including the liver, gastrointestinal tract, and kidneys. xenotech.com The primary amino group and any potential hydroxylated metabolites of this compound could be susceptible to sulfonation. In vitro assays with recombinant human SULT isoforms or cytosolic fractions supplemented with the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) are used to investigate this metabolic pathway. xenotech.com

Identification of Primary and Secondary Metabolites

The identification of metabolites is a critical step in understanding the metabolic fate of a compound. This is typically achieved by incubating the parent drug with a relevant in vitro system, such as cryopreserved hepatocytes, which contain a broad range of both Phase I and Phase II enzymes. thermofisher.comresearchgate.net Following incubation, analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are employed to separate and identify the structures of potential metabolites based on their mass-to-charge ratio and fragmentation patterns. researchgate.net For this compound, primary metabolites might result from hydroxylation, N-dealkylation, or amide hydrolysis. Secondary metabolites could then be formed through glucuronidation or sulfation of these primary metabolites. researchgate.net

In Vivo Metabolic Pathways and Mass Balance Studies (Mechanistic Focus)

While in vitro studies provide initial insights, in vivo studies are necessary to understand the complete metabolic profile and disposition of a compound in a whole organism.

Major and Minor Metabolic Transformations

In vivo studies in animal models, and eventually humans, are conducted to identify the major and minor metabolic pathways. These studies can confirm the relevance of the metabolic pathways observed in vitro and may reveal additional metabolites not formed in simpler systems. nih.gov The biotransformations a compound undergoes can significantly impact its efficacy, duration of action, and potential for toxicity.

Excretion Routes and Metabolite Profiles

Radiolabeled mass balance studies are considered the gold standard for determining the excretion routes of a drug and its metabolites. nih.gov In these studies, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is administered, and the total radioactivity is measured in urine, feces, and expired air over time. nih.gov This allows for the quantification of the proportion of the dose eliminated through each route. The profiles of metabolites in the excreta are then analyzed to provide a complete picture of the compound's disposition. nih.gov

Prodrug Strategies for Modulating Pharmacokinetic Profiles

Prodrug strategies are often employed to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.netresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov

For a compound with an amino group like this compound, several prodrug approaches could be considered. N-acylation to form amides or carbamates can modify the physicochemical properties of the parent amine. nih.gov While amides are generally stable, specific enzyme-labile linkages can be designed for targeted release. nih.gov Another strategy involves the use of (acyloxy)alkyl carbamates, which can be designed to release the parent amine after enzymatic hydrolysis. nih.gov The primary goal of such strategies is to improve membrane penetration, protect the amine from first-pass metabolism, or enhance solubility. nih.govnih.gov

Design Principles for Aminophenoxypropanamide Prodrugs

No research findings were identified that describe the specific design principles for creating prodrugs using a this compound linker or promoiety.

In Vitro and In Vivo Conversion Mechanisms of Prodrugs

There is no available data from in vitro or in vivo studies that elucidates the conversion mechanisms of prodrugs containing the this compound structure.

Table of Compounds Mentioned

Based on a comprehensive search for scientific literature and analytical data, there is currently no specific information available regarding the application of the requested advanced analytical methodologies to the chemical compound “this compound”. Detailed research findings, data tables, and specific methods for HPLC, GC-MS, and LC-MS/MS analysis for this particular compound are not present in the available resources.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for “this compound” that adheres to the provided outline and content requirements. Information exists for related or isomeric compounds, but not for the specific molecule requested.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Following extensive research, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the specific compound 3-(3-Aminophenoxy)propanamide could not be located in the available scientific literature and chemical databases. The structural confirmation of a novel or synthesized compound like this compound would typically rely on a comprehensive analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. This analysis provides unambiguous evidence of the compound's molecular structure by detailing the chemical environment, connectivity, and spatial relationships of its constituent atoms.

In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent characterization using a suite of analytical techniques, with NMR spectroscopy being paramount for structural elucidation. The expected NMR data would be presented in data tables, outlining the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration of the signals, which corresponds to the number of protons giving rise to the signal.

Hypothetical ¹H NMR Data Table for this compound:

This table represents the type of data that would be generated to confirm the structure of the aromatic and aliphatic protons. The chemical shifts would be referenced to a standard, typically tetramethylsilane (TMS).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | e.g., t (triplet) | e.g., 1H | Aromatic Protons (e.g., H-2, H-4, H-5, H-6) |

| Hypothetical Data | e.g., s (singlet) | e.g., 2H | Amine Protons (-NH₂) |

| Hypothetical Data | e.g., t (triplet) | e.g., 2H | Phenoxy-adjacent Methylene Protons (-O-CH₂-) |

| Hypothetical Data | e.g., t (triplet) | e.g., 2H | Amide-adjacent Methylene Protons (-CH₂-C(O)NH₂) |

| Hypothetical Data | e.g., br s (broad singlet) | e.g., 2H | Amide Protons (-C(O)NH₂) |

Hypothetical ¹³C NMR Data Table for this compound:

The ¹³C NMR spectrum would complement the ¹H NMR data by confirming the carbon framework of the molecule. Each unique carbon atom in the structure would produce a distinct signal.

| Chemical Shift (δ ppm) | Assignment |

| Hypothetical Data | Carbonyl Carbon (-C=O) |

| Hypothetical Data | Aromatic Carbons (C-1 to C-6) |

| Hypothetical Data | Phenoxy-adjacent Methylene Carbon (-O-CH₂-) |

| Hypothetical Data | Amide-adjacent Methylene Carbon (-CH₂-C(O)NH₂) |

The detailed analysis of such spectra, potentially including two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal to its specific position within the this compound molecule, thereby confirming its synthesis and purity. Without access to these experimental findings, a complete and accurate discussion under this section cannot be provided.

Future Perspectives and Research Gaps

Design and Synthesis of Next-Generation Aminophenoxypropanamide Therapeutics

The development of novel therapeutic agents based on the 3-(3-Aminophenoxy)propanamide structure is a promising avenue for future research. The core scaffold offers a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on a multi-pronged approach that combines rational drug design with innovative synthetic strategies.

Key Research Directions:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is essential to understand how different functional groups and structural modifications influence biological activity. By synthesizing a library of analogs with variations at the aminophenoxy and propanamide moieties, researchers can identify key structural features that govern target binding and efficacy. For instance, quantitative structure-activity relationship (QSAR) studies on related compounds like 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols have successfully identified derivatives with high predicted activity based on the calculated contributions of different substituent groups. nih.gov This approach can be applied to the aminophenoxypropanamide series to guide the synthesis of more potent compounds.

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve drug-like properties, scaffold hopping and bioisosteric replacement strategies can be employed. Replacing the aminophenoxy ring with other aromatic or heterocyclic systems, or substituting the propanamide linker with bioisosteric equivalents, could lead to the discovery of compounds with improved pharmacological profiles.

Development of Covalent and Allosteric Modulators: Beyond traditional competitive inhibitors, the design of covalent inhibitors or allosteric modulators represents a sophisticated approach to achieving high potency and selectivity. By incorporating reactive functional groups that can form a covalent bond with the target protein or by designing molecules that bind to allosteric sites, it may be possible to develop therapeutics with prolonged duration of action and unique pharmacological effects.

A hypothetical design strategy for next-generation aminophenoxypropanamide therapeutics is outlined in the table below.

| Modification Strategy | Rationale | Potential Advantages |

| Substitution on the Aminophenoxy Ring | Modulate electronic properties and steric interactions to enhance target binding affinity and selectivity. | Improved potency, reduced off-target effects. |

| Alteration of the Propanamide Linker | Optimize the distance and orientation between the aromatic ring and the terminal amide for improved interaction with the target's binding pocket. | Enhanced binding affinity and specificity. |

| Derivatization of the Terminal Amide | Introduce functional groups to improve solubility, metabolic stability, and cell permeability. | Favorable pharmacokinetic properties. |

| Introduction of Chiral Centers | Explore stereospecific interactions with the biological target, potentially leading to enantiomers with distinct pharmacological profiles. | Increased potency and reduced side effects. |

By pursuing these design and synthesis strategies, researchers can systematically explore the chemical space around the this compound scaffold to identify next-generation therapeutic candidates with superior efficacy and safety profiles.

Elucidation of Novel Biological Targets and Pathways

A critical research gap in the development of aminophenoxypropanamide-based therapeutics is the comprehensive understanding of their molecular targets and the biological pathways they modulate. Identifying the full spectrum of interacting proteins and downstream signaling cascades is paramount for elucidating their mechanism of action, predicting potential therapeutic applications, and identifying potential liabilities.

Strategies for Target Identification and Pathway Analysis:

Affinity-Based Proteomics: This approach involves the use of chemically modified versions of this compound as baits to capture interacting proteins from cell lysates or tissues. Techniques such as affinity chromatography coupled with mass spectrometry can identify direct binding partners and provide insights into the compound's primary targets.

Computational Target Prediction: In silico methods can be employed to predict potential biological targets based on the chemical structure of this compound. Ligand-based approaches compare the compound's structure to known ligands of various targets, while structure-based methods involve docking the compound into the binding sites of known protein structures.

Phenotypic Screening and Systems Biology: High-throughput phenotypic screening of this compound and its analogs across a diverse range of cell lines and disease models can reveal unexpected therapeutic activities. Subsequent transcriptomic, proteomic, and metabolomic analyses of treated cells can help to identify the underlying biological pathways that are perturbed by the compound.

Chemical Genetics: This approach utilizes small molecules to modulate protein function and dissect biological pathways. By observing the cellular effects of this compound in various genetic backgrounds, it is possible to infer its mechanism of action and identify key genetic dependencies.

The table below outlines potential classes of biological targets that could be explored for their interaction with aminophenoxypropanamide derivatives.

| Potential Target Class | Rationale for Investigation | Example Targets |

| Kinases | Many propanamide derivatives have been shown to interact with kinases, which are key regulators of cellular signaling pathways. | Receptor Tyrosine Kinases, Serine/Threonine Kinases |

| G-Protein Coupled Receptors (GPCRs) | GPCRs are a large family of cell surface receptors involved in a wide range of physiological processes. | Adrenergic Receptors, Dopamine Receptors |

| Ion Channels | Modulation of ion channel activity can have profound effects on cellular excitability and signaling. | Sodium Channels, Potassium Channels |

| Enzymes | Inhibition or activation of specific enzymes can be a powerful therapeutic strategy. | Proteases, Phosphatases |

A thorough investigation into the biological targets and pathways of this compound will not only provide a deeper understanding of its therapeutic potential but also open up new avenues for drug discovery and development.

Application of Advanced Computational Techniques for Drug Discovery

Advanced computational techniques have become indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of novel therapeutic agents. nih.gov The application of these methods to the this compound scaffold can significantly streamline the drug discovery process, from hit identification to lead optimization.

Key Computational Approaches:

Virtual Screening: Large libraries of chemical compounds can be computationally screened against the three-dimensional structure of a biological target to identify potential binders. nih.gov This approach, known as structure-based virtual screening, can rapidly prioritize compounds for experimental testing. In the absence of a known target structure, ligand-based virtual screening can be used to identify molecules with similar properties to known active compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgnih.gov By developing robust QSAR models for aminophenoxypropanamide derivatives, it is possible to predict the activity of untested compounds and guide the design of more potent analogs.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search for novel scaffolds that fit the pharmacophoric features and to guide the optimization of existing lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed understanding of the dynamic interactions between a ligand and its target protein at the atomic level. mdpi.com These simulations can be used to predict binding affinities, elucidate the mechanism of action, and assess the stability of the ligand-protein complex.

The following table summarizes the application of various computational techniques in the drug discovery pipeline for aminophenoxypropanamide derivatives.

| Computational Technique | Application in Drug Discovery | Expected Outcome |

| Virtual Screening | Identification of initial hit compounds from large chemical databases. | A prioritized list of potential aminophenoxypropanamide-based drug candidates. |

| QSAR Modeling | Prediction of biological activity and guidance for lead optimization. | Predictive models to guide the synthesis of more potent and selective analogs. |

| Pharmacophore Modeling | Identification of key structural features for biological activity and scaffold hopping. | Novel chemical scaffolds with the potential for therapeutic development. |

| Molecular Dynamics Simulations | Elucidation of binding modes and prediction of binding affinities. | A detailed understanding of the molecular interactions driving biological activity. |

The integration of these advanced computational techniques into the drug discovery workflow for this compound and its derivatives holds the potential to significantly reduce the time and cost associated with the development of new medicines.

Comprehensive Preclinical and Clinical Translational Research Paradigms

The successful translation of a promising drug candidate from the laboratory to the clinic requires a well-defined and rigorously executed preclinical and clinical development plan. For aminophenoxypropanamide-based therapeutics, a comprehensive translational research strategy is essential to de-risk the development process and maximize the chances of clinical success.

Key Components of a Translational Research Paradigm:

Robust Preclinical Models: The use of relevant and predictive preclinical models is critical for evaluating the efficacy and safety of a drug candidate. This includes in vitro cell-based assays, ex vivo tissue models, and in vivo animal models that accurately recapitulate the human disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: PK/PD modeling establishes a quantitative relationship between the drug's concentration in the body and its pharmacological effect. nih.gov This information is crucial for selecting an appropriate dosing regimen for clinical trials.

Biomarker Development: The identification and validation of biomarkers that can predict a patient's response to treatment are essential for personalized medicine. Biomarkers can be used to select patients who are most likely to benefit from the therapy and to monitor the drug's efficacy during clinical trials.

Innovative Clinical Trial Designs: Adaptive clinical trial designs and other innovative approaches can help to streamline the clinical development process and provide more definitive answers about a drug's efficacy and safety in a shorter timeframe.

The table below outlines the key stages of a comprehensive translational research plan for an aminophenoxypropanamide therapeutic candidate.

| Development Stage | Key Activities | Primary Objective |

| Lead Optimization | In vitro and in vivo testing in preclinical models to select a lead candidate with optimal efficacy, safety, and pharmacokinetic properties. | Selection of a clinical candidate for further development. |

| IND-Enabling Studies | Good Laboratory Practice (GLP) toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. | To demonstrate the safety of the drug candidate for first-in-human studies. |

| Phase I Clinical Trials | Evaluation of the drug's safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients. | To establish a safe dose range for further clinical testing. |

| Phase II Clinical Trials | Assessment of the drug's efficacy and further evaluation of its safety in a larger group of patients with the target disease. | To obtain proof-of-concept for the drug's therapeutic potential. |

| Phase III Clinical Trials | Large-scale, multicenter trials to confirm the drug's efficacy and safety in a broad patient population. | To provide the definitive evidence required for regulatory approval. |

By adopting a comprehensive and well-integrated preclinical and clinical translational research paradigm, the development of this compound-based therapeutics can be advanced in a more efficient and effective manner, ultimately bringing novel and impactful medicines to patients in need.

常见问题

Q. What are the key synthetic strategies for 3-(3-Aminophenoxy)propanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-aminophenol with a propanamide backbone. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane.

- Protection/deprotection : Protect the amine group during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to acylating agent) to maximize yield .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., NH resonances at δ 6.5–7.5 ppm) .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm) and aromatic C-H bends (~750–850 cm) .

- Chromatography :

- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity (>95%) .

Q. What functional groups in this compound contribute to its biological activity?

Methodological Answer:

- Amide group : Participates in hydrogen bonding with enzymes or receptors (e.g., binding to catalytic serine in hydrolases) .

- Aromatic amine : Enhances solubility and enables π-π stacking with hydrophobic protein pockets .

- Phenoxy linker : Modulates spatial orientation for target engagement .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray diffraction (XRD) :

- Hydrogen bonding analysis : Identify intermolecular N–H⋯O/N interactions (bond lengths: 2.8–3.1 Å) critical for stabilizing supramolecular assemblies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Substitution patterns :

- Electron-withdrawing groups (e.g., -NO) at the meta position increase electrophilicity, enhancing enzyme inhibition .

- Bulkier substituents (e.g., thiazole rings) improve binding to hydrophobic pockets but may reduce solubility .

- In silico modeling :

Q. How should researchers address contradictions in reported pharmacological data?

Methodological Answer:

- Assay standardization :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Mechanistic validation :

Q. Data Contradiction Analysis Framework

| Step | Action | Example |

|---|---|---|

| 1 | Replicate experiments under identical conditions | Confirm IC values in triplicate |

| 2 | Compare solvent systems (DMSO vs. saline) | Solvent polarity affects aggregation |

| 3 | Analyze batch-to-batch purity | HPLC-MS to detect impurities (>98% purity required) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。